1-(2-pyrazinyl)azepane is a nitrogen-containing heterocyclic compound that features both a pyrazine ring and an azepane structure. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The pyrazine moiety contributes to the compound's pharmacological properties, while the azepane ring may enhance its ability to interact with biological targets.
The compound can be synthesized through various chemical reactions involving pyrazine derivatives and azepane precursors. Research indicates that compounds with similar structures have been explored for their antibacterial and antifungal properties, suggesting a promising avenue for further investigation of 1-(2-pyrazinyl)azepane.
1-(2-pyrazinyl)azepane belongs to the class of heterocycles, specifically categorized as a pyrazine derivative and an azepane. Heterocycles are compounds containing rings that include atoms other than carbon, such as nitrogen, which significantly influence their chemical behavior and biological activity.
The synthesis of 1-(2-pyrazinyl)azepane can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields. For instance, microwave-assisted synthesis has been shown to improve reaction efficiency and reduce byproducts in heterocyclic synthesis .
1-(2-pyrazinyl)azepane consists of a seven-membered azepane ring fused with a pyrazine ring. The structural formula can be represented as follows:
1-(2-pyrazinyl)azepane can participate in various chemical reactions typical for nitrogen-containing heterocycles:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations effectively. For example, palladium or rhodium catalysts may be used in hydrogenation processes .
The mechanism of action for 1-(2-pyrazinyl)azepane is not fully elucidated but is hypothesized based on similar compounds. It may interact with biological targets such as enzymes or receptors, potentially inhibiting or activating specific pathways.
1-(2-pyrazinyl)azepane has potential applications in various scientific fields:
Azepane (hexahydroazepine), a seven-membered N-heterocycle, has evolved from a structural curiosity to a privileged scaffold in pharmaceutical chemistry. Its integration into bioactive molecules began with natural product isolation, where azepane alkaloids demonstrated intrinsic biological properties. Early examples include the vasodilator lobeline (isolated from Lobelia inflata) and the antipsychotic benperidol, both leveraging azepane's capacity for target engagement [1]. The 1970s marked a turning point with synthetic azepanes entering clinical use, exemplified by the tricyclic antidepressant doxepin, where the azepane moiety conferred optimal geometry for norepinephrine reuptake inhibition [1]. Contemporary drug design exploits azepane's three-dimensional topology to enhance binding specificity, as seen in almorexant (orexin receptor antagonist) and simeprevir (HCV protease inhibitor) [1]. The scaffold's prevalence is quantifiable: azepane ranks among the top 100 ring systems in FDA-approved small molecules, frequently deployed in CNS, metabolic, and anti-infective therapeutics due to its balanced lipophilicity (cLogP ~1.2) and hydrogen-bonding capability [1] [8].
Table 1: Milestones in Azepane-Containing Drug Development
Era | Compound | Therapeutic Class | Key Structural Feature |
---|---|---|---|
Pre-1960s | Lobeline | Respiratory stimulant | Natural azepane alkaloid |
1970s | Doxepin | Tricyclic antidepressant | Dibenzoxepine-azepane hybrid |
1990s | Benperidol | Antipsychotic | Butyrophenone-azepane conjugate |
2010s | Simeprevir | HCV NS3/4A protease inhibitor | Macrocylic azepane sulfonamide |
2020s (R&D) | AZD-5991 | Mcl-1 inhibitor (anticancer) | Azepane-pyrazole hybrid |
1-(2-Pyrazinyl)azepane embodies stereoelectronic traits distinct from conventional fused N-heterocycles. Its azepane ring adopts a twist-boat conformation at 37° dihedral angles, enabling 3D vector exploration inaccessible to planar systems like pyridine or imidazole [1] [8]. Comparative analysis reveals critical advantages:
Table 2: Physicochemical Comparison of Bioisosteric Ring Systems
Parameter | 1-(2-Pyrazinyl)azepane | 1-(Pyridin-2-yl)pyrrolidine | Biphenyl |
---|---|---|---|
cLogP | 2.1 | 1.8 | 3.9 |
PSA (Ų) | 32.5 | 12.9 | 0 |
Dipole Moment (D) | 3.8 | 2.3 | 0.1 |
Conformers (300K) | 12 | 3 | 2 |
N-H Bond pKa | 9.6 | 10.2 | N/A |
The 1-(2-pyrazinyl)azepane framework addresses three drug design challenges: metabolic stability, polypharmacology, and 3D diversity. Pyrazine's resistance to CYP3A4 oxidation (t₁/₂ > 120 min vs. 22 min for phenyl) complements azepane's stability against glucuronidation [7]. Molecular hybridization enables simultaneous engagement of orthosteric and allosteric sites, as demonstrated by CB2 receptor modulators where pyrazine binds Ser285 via H-donor interactions while azepane occupies a hydrophobic subpocket (ΔG = −9.8 kcal/mol) [6]. Synthetic tractability further elevates its utility: azepane formation via reductive amination (70–92% yield) or ring expansion precedes regioselective pyrazine coupling via Buchwald-Hartwig amination (XPhos Pd G3 catalyst) [2] [6]. Emerging applications include:
Table 3: Target-Specific Advantages of Pyrazine-Azepane Hybrids
Biological Target | Role of Pyrazine | Role of Azepane | Representative Activity |
---|---|---|---|
Cannabinoid CB2 | H-bond donor to Ser285 | Hydrophobic contact with Val87/91 | Ki = 50 nM |
DprE1 (M. tuberculosis) | Coordination with FAD cofactor | Disruption of active site hydration shell | MIC = 1.2 µM |
Histone Deacetylase | Chelation of catalytic Zn²⁺ | Cap group anchoring to surface cleft | IC50 = 44% @ 1 µM |
Rho GTPase | π-Stacking with Phe39 | Conformational control of switch I | IC50 = 1.5 µM |
Molecular Docking Insight: Hybrids exhibit >200-fold CB2/CB1 selectivity due to azepane's accommodation in CB2's wider subpocket (volume = 248 ų vs. 186 ų in CB1), preventing psychoactivity [6]. Pyrazine N4' mediates water-bridged H-bonds with Glu273, a residue absent in CB1's binding site [6].
Structure-Activity Relationship (SAR) Determinants:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1